molecular formula C24H54SSn2 B14322381 Hexa-tert-butyldistannathiane CAS No. 112164-30-4

Hexa-tert-butyldistannathiane

Cat. No.: B14322381
CAS No.: 112164-30-4
M. Wt: 612.2 g/mol
InChI Key: HDIVSTPPQHZDGQ-UHFFFAOYSA-N
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Description

Hexa-tert-butyldistannathiane is an organotin compound characterized by a central tin-sulfur (Sn-S) framework, with six tert-butyl (C(CH₃)₃) groups attached to the tin atoms. This structure confers unique steric and electronic properties, distinguishing it from other organotin derivatives. The tert-butyl groups provide significant steric hindrance, enhancing thermal stability and reducing reactivity toward nucleophiles or oxidizing agents.

Properties

CAS No.

112164-30-4

Molecular Formula

C24H54SSn2

Molecular Weight

612.2 g/mol

IUPAC Name

tritert-butyl(tritert-butylstannylsulfanyl)stannane

InChI

InChI=1S/6C4H9.S.2Sn/c6*1-4(2)3;;;/h6*1-3H3;;;

InChI Key

HDIVSTPPQHZDGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)S[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-tert-butyldistannathiane can be synthesized through the reaction of tin(IV) chloride with tert-butyl lithium in the presence of a sulfur source. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:

    Preparation of tert-butyl lithium: This is achieved by reacting tert-butyl chloride with lithium metal in a suitable solvent like hexane.

    Reaction with tin(IV) chloride: The prepared tert-butyl lithium is then reacted with tin(IV) chloride to form the intermediate tert-butyl tin compounds.

    Introduction of sulfur: Finally, a sulfur source such as elemental sulfur or a sulfur-containing reagent is introduced to form this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production methods are less common due to the specialized conditions required. scaling up the laboratory procedures with appropriate safety and environmental controls can achieve industrial production.

Chemical Reactions Analysis

Types of Reactions

Hexa-tert-butyldistannathiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Hexa-tert-butyldistannathiane has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: this compound is used in the production of advanced materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism by which Hexa-tert-butyldistannathiane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:

    Enzyme inhibition: this compound can inhibit specific enzymes, affecting metabolic processes.

    Receptor binding: The compound can bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Hexa-tert-butyldistannathiane vs. Hexamethylditin (Hexamethyldistannane)

Hexamethylditin (Sn₂(CH₃)₆) is a simpler organotin compound with methyl groups instead of tert-butyl substituents and lacks the sulfur atom. Key differences include:

Property This compound (Hypothetical) Hexamethylditin
Substituents tert-butyl (bulky, electron-donating) Methyl (smaller, less steric)
Central Framework Sn-S-Sn Sn-Sn (all-tin backbone)
Stability High thermal stability (steric protection) Moderate stability
Reactivity Lower nucleophilic susceptibility More reactive toward electrophiles
Applications Potential catalysis or materials science Precursor in organic synthesis

This compound vs. Hexamethylene Diisocyanate

Hexamethylene diisocyanate (HDI, C₁₂H₁₄N₂O₂) is structurally unrelated but shares a six-carbon backbone. HDI is a monomer used in polyurethane production, with high toxicity due to its isocyanate groups . In contrast, this compound’s toxicity profile is undefined but likely distinct due to its organotin and sulfur content.

Electronic and Steric Effects

  • Steric Hindrance : The tert-butyl groups in this compound create a shielded tin center, reducing unwanted side reactions. Hexamethylditin, with smaller methyl groups, exhibits higher reactivity in transmetallation reactions .

Toxicity and Environmental Impact

While Hexamethylene diisocyanate is highly toxic, causing respiratory and dermal irritation , organotin compounds like Hexamethylditin are moderately toxic, with risks dependent on bioavailability and degradation pathways . This compound’s bulkier structure may reduce bioavailability, but its environmental persistence remains unstudied.

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